molecular formula C10H14N2O3 B493195 Ethyl 2-amino-4-methoxyphenylcarbamate

Ethyl 2-amino-4-methoxyphenylcarbamate

Cat. No.: B493195
M. Wt: 210.23g/mol
InChI Key: YAXTYMVSMLDBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-methoxyphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an amino group at the 2-position and a methoxy group at the 4-position, linked to an ethyl carbamate moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the amino and methoxy groups.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23g/mol

IUPAC Name

ethyl N-(2-amino-4-methoxyphenyl)carbamate

InChI

InChI=1S/C10H14N2O3/c1-3-15-10(13)12-9-5-4-7(14-2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI Key

YAXTYMVSMLDBTC-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)OC)N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The amino group may enhance binding to biological targets (e.g., kinases or GPCRs) compared to chloro analogs, but toxicity profiles remain unstudied.
  • Agrochemical Feasibility : Lower log k values compared to desmedipham may reduce environmental persistence but require formulation optimization for field efficacy .

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